DL-Homocysteine Thiolactone-3,3,4,4-d4HCl
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Description
DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is a derivative of DL-homocysteine . It is a cyclic amino acid derivative that exhibits root-growth inhibitory activity . It has been used as a precursor in the synthesis of thiolactone-containing monomers for use in polymer-based formaldehyde-scavenging coatings .
Molecular Structure Analysis
The molecular formula of DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is C4H7NOS • HCl . The SMILES string representation is O=C1SCCC1N.Cl . The InChI code is InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4 (3)6;/h3H,1-2,5H2;1H .Chemical Reactions Analysis
DL-Homocysteine Thiolactone-3,3,4,4-d4HCl has been used in the preparation of thiolactone-containing monomers for use in polymer-based formaldehyde-scavenging coatings . It has also been used in the preparation of DL-buthionine and DL-homocysteine .Physical And Chemical Properties Analysis
DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is a crystalline solid . It has a molecular weight of 153.6 . It has a melting point of approximately 202-203 °C . It is soluble in DMF (15 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Safety And Hazards
DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is classified as a skin irritant (H315) and an eye irritant (H319) . Precautionary measures include washing with plenty of soap and water if skin irritation occurs (P302 + P352) and rinsing cautiously with water for several minutes if eye irritation occurs (P305 + P351 + P338) .
properties
IUPAC Name |
3,4-dideuterio-3-(dideuterioamino)thiolan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D,3D;/hD2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-LEUDZYMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1CSC(=O)C1([2H])N([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dideuterio-3-(dideuterioamino)thiolan-2-one;hydrochloride |
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